Welcome to the BenchChem Online Store!
molecular formula C26H36N4 B8428045 N,N

N,N"-Dicyclohexyl-N'-[1-(2-phenylethyl)-2(1H)-pyridinylidene]guanidine

Cat. No. B8428045
M. Wt: 404.6 g/mol
InChI Key: CXPGZHWZYDHZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03933836

Procedure details

A solution of 1-(2-phenylethyl)-2-iminopyridine (5.9 g, 0.030 mole) and dicyclohexylcarbodiimide (7.26 g, 0.036 mole) in 100 ml t-butanol is heated at reflux for 24 hours. The solution is cooled and concentrated in vacuo to give a solid. The solid is recrystallized from 200 ml of hexane to give 5.48 g of the title compound which sinters at 132°C and melts at 142.5°-145°C.
Name
1-(2-phenylethyl)-2-iminopyridine
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][N:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]2=[NH:15])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:16]1([N:22]=[C:23]=[N:24][CH:25]2[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1>C(O)(C)(C)C>[CH:25]1([NH:24][C:23]([N:15]=[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][N:9]2[CH2:8][CH2:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:22][CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]1

Inputs

Step One
Name
1-(2-phenylethyl)-2-iminopyridine
Quantity
5.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCN1C(C=CC=C1)=N
Name
Quantity
7.26 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from 200 ml of hexane

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(=NC1CCCCC1)N=C1N(C=CC=C1)CCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.48 g
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.